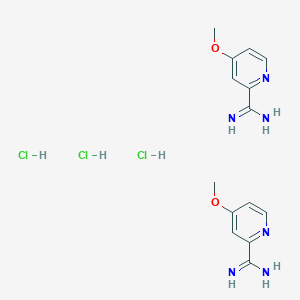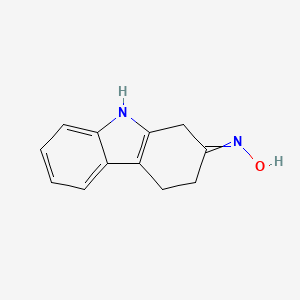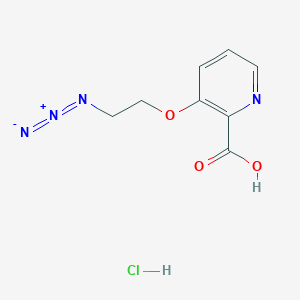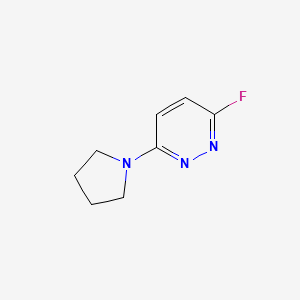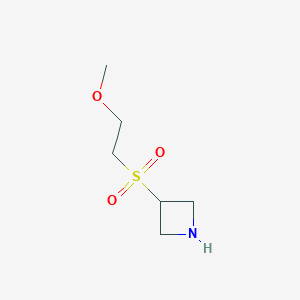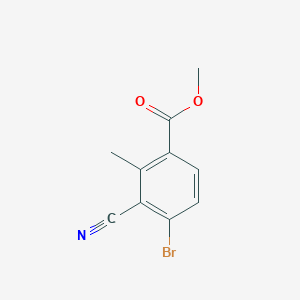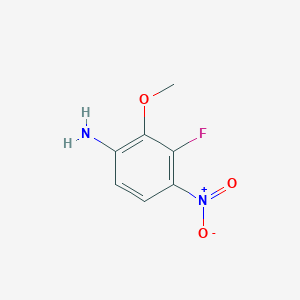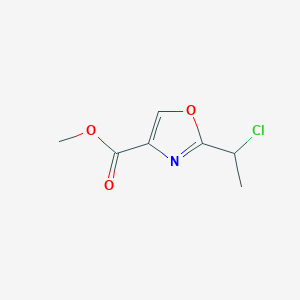![molecular formula C11H17ClN2O B1450278 N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride CAS No. 1803605-35-7](/img/structure/B1450278.png)
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride
Overview
Description
“N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride” is a compound with the CAS Number: 1803605-35-7 . It has a molecular weight of 228.72 . The IUPAC name for this compound is N-(3-(aminomethyl)phenyl)isobutyramide hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride” is 1S/C11H16N2O.ClH/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride” is a solid at room temperature . It has a molecular weight of 228.72 . The compound is typically stored at room temperature and is available in powder form .Scientific Research Applications
1. Blood Coagulation Factor Xa Inhibition
- Application Summary : The compound is used as a potent, selective, and orally active factor Xa inhibitor .
- Method of Application : The compound is synthesized and tested in vitro for its ability to inhibit factor Xa, an enzyme that plays a critical role in the coagulation cascade .
- Results : The compound showed subnanomolar potency and improved oral bioavailability and pharmacokinetic profile .
2. N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride
- Application Summary : This compound is used in the synthesis of various chemical products .
- Method of Application : The compound is synthesized and used as a reagent in various chemical reactions .
- Results : The specific results depend on the reaction conditions and other reagents used .
3. N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide hydrochloride
- Application Summary : This compound is used in the synthesis of various chemical products .
- Method of Application : The compound is synthesized and used as a reagent in various chemical reactions .
- Results : The specific results depend on the reaction conditions and other reagents used .
4. (3-(Aminomethyl)phenyl)boronic acid hydrochloride
- Application Summary : This compound is used in the synthesis of various chemical products .
- Method of Application : The compound is synthesized and used as a reagent in various chemical reactions .
- Results : The specific results depend on the reaction conditions and other reagents used .
5. N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride
- Application Summary : This compound is used in the synthesis of various chemical products .
- Method of Application : The compound is synthesized and used as a reagent in various chemical reactions .
- Results : The specific results depend on the reaction conditions and other reagents used .
6. N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide hydrochloride
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSLOCDKJCDHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



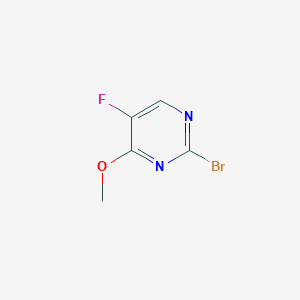
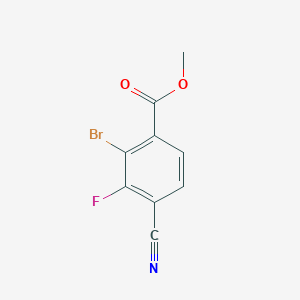
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)
